4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine
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Overview
Description
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl-1,3,4-oxadiazole intermediate, followed by the formation of the triazolo[4,3-b]pyridazine ring system. The final step involves the coupling of these intermediates with piperidine under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of advanced purification methods, including chromatography and crystallization, ensures the removal of impurities and the attainment of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Properties
Molecular Formula |
C15H17N7O |
---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
2-cyclopropyl-5-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H17N7O/c1-2-10(1)14-18-19-15(23-14)11-5-7-21(8-6-11)13-4-3-12-17-16-9-22(12)20-13/h3-4,9-11H,1-2,5-8H2 |
InChI Key |
FYTLFJGOXXQCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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